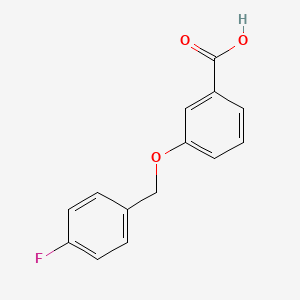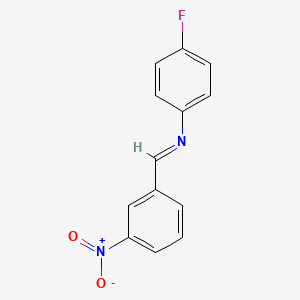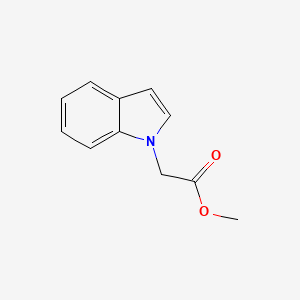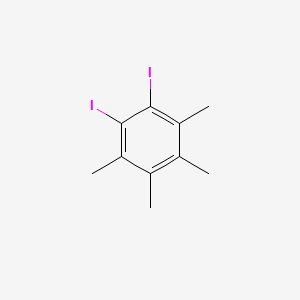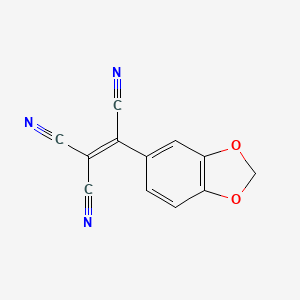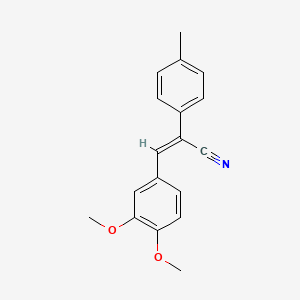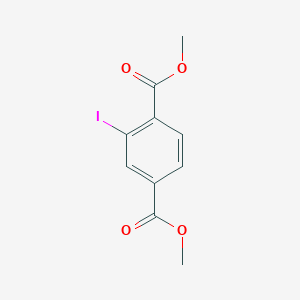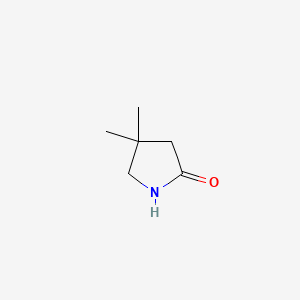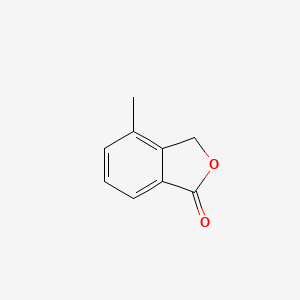
Methyl 4-(1H-pyrazol-1-yl)benzoate
Übersicht
Beschreibung
Methyl 4-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound of interest is a derivative of this class, where a pyrazole ring is attached to a benzene ring that carries a methoxy carbonyl group.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. However, the specific synthesis of Methyl 4-(1H-pyrazol-1-yl)benzoate is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized through various methods. For instance, a series of indenopyrazoles were synthesized from indanones and phenyl isothiocyanates in two steps, which could suggest a potential pathway for the synthesis of related pyrazole derivatives . Another paper describes the synthesis of pyrazole derivatives by condensation reactions, which could be a plausible method for synthesizing Methyl 4-(1H-pyrazol-1-yl)benzoate .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction studies . Quantum mechanical calculations, such as Density Functional Theory (DFT), can also provide insights into the molecular structure, as demonstrated in the analysis of a sulfonamide pyrazole derivative .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers provided do not detail specific reactions for Methyl 4-(1H-pyrazol-1-yl)benzoate, but they do mention reactions involving similar compounds. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with heterocyclic compounds to afford benzoylamino substituted derivatives . This indicates that Methyl 4-(1H-pyrazol-1-yl)benzoate could potentially undergo similar reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be diverse. The papers describe various properties such as antimicrobial activities , vibrational frequencies , and luminescent properties . Theoretical studies, including DFT calculations, can predict properties like dipole moments and hyperpolarizability, which are relevant for understanding the compound's behavior in different environments . Additionally, thermal analysis can provide information on the stability of the compound under different temperature conditions .
Wissenschaftliche Forschungsanwendungen
1. Structural and Molecular Studies
Methyl 4-(1H-pyrazol-1-yl)benzoate and its derivatives are extensively studied for their unique structural properties. One such study focuses on the complex hydrogen-bonded sheets and chains formed by these molecules. These studies reveal intricate details about molecular interactions and electronic structures, essential for understanding the compound's behavior in various applications (Portilla et al., 2007).
2. Supramolecular Structures
The formation of supramolecular structures through hydrogen bonding is a significant aspect of these compounds. Investigations into the molecular arrangements have shown diverse structural formations, ranging from one-dimensional chains to three-dimensional frameworks. This understanding is crucial for applications in material science and nanotechnology (Portilla et al., 2007).
3. Biological Evaluation as Inhibitors
Certain derivatives of Methyl 4-(1H-pyrazol-1-yl)benzoate have been designed and evaluated for their potential as inhibitors, such as BRAFV600E inhibitors. These studies contribute significantly to the field of medicinal chemistry, offering insights into the development of new therapeutic agents (Qin et al., 2014).
4. Corrosion Inhibition Studies
The study of bipyrazolic-type organic compounds, including derivatives of Methyl 4-(1H-pyrazol-1-yl)benzoate, has been conducted to understand their potential as corrosion inhibitors. These studies are crucial for applications in materials science, particularly in preventing material degradation (Wang et al., 2006).
5. Antimicrobial and Antifungal Activities
Research has also been conducted on the antimicrobial and antifungal activities of compounds related to Methyl 4-(1H-pyrazol-1-yl)benzoate. This area of study is significant for developing new pharmaceuticals and understanding the interaction of these compounds with biological systems (Shah, 2014).
6. Catalysis and Polymer Studies
The role of Methyl 4-(1H-pyrazol-1-yl)benzoate derivatives in catalysis, especially in cross-coupling reactions, is another area of research. These studies explore the potential of these compounds in synthetic chemistry and their applications in creating complex molecular structures (Ocansey et al., 2018).
Wirkmechanismus
Target of Action
Methyl 4-(1H-pyrazol-1-yl)benzoate is a pyrazole derivative that has been evaluated as an inhibitor of the BRAFV600E . BRAFV600E is a mutant form of the protein B-Raf, which plays a key role in regulating the MAPK/ERK signaling pathway .
Mode of Action
The compound interacts with its target, BRAFV600E, inhibiting its activity . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 4-(1H-pyrazol-1-yl)benzoate is the MAPK/ERK signaling pathway . This pathway is crucial for cell division and differentiation. By inhibiting BRAFV600E, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds have been shown to have good absorption, which is necessary for oral administration
Result of Action
The inhibition of BRAFV600E by Methyl 4-(1H-pyrazol-1-yl)benzoate leads to disruption of the MAPK/ERK signaling pathway . This can result in decreased cell proliferation and increased cell death, potentially making this compound useful in the treatment of diseases characterized by overactive MAPK/ERK signaling, such as certain types of cancer .
Eigenschaften
IUPAC Name |
methyl 4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOPDJQWCXROJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359574 | |
| Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1H-pyrazol-1-yl)benzoate | |
CAS RN |
400750-29-0 | |
| Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)
